molecular formula C8H16N2S2 B14448213 Ethanedithioamide, N,N-dipropyl- CAS No. 78286-04-1

Ethanedithioamide, N,N-dipropyl-

Katalognummer: B14448213
CAS-Nummer: 78286-04-1
Molekulargewicht: 204.4 g/mol
InChI-Schlüssel: RXHJXYIOWYGACR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanedithioamide, N,N-dipropyl- is a chemical compound with the molecular formula C8H16N2S2 It is a derivative of ethanedithioamide, where the hydrogen atoms are replaced by propyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethanedithioamide, N,N-dipropyl- typically involves the reaction of ethanedithioamide with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

Ethanedithioamide+2PropylamineEthanedithioamide, N,N-dipropyl-+2Ammonia\text{Ethanedithioamide} + 2 \text{Propylamine} \rightarrow \text{Ethanedithioamide, N,N-dipropyl-} + 2 \text{Ammonia} Ethanedithioamide+2Propylamine→Ethanedithioamide, N,N-dipropyl-+2Ammonia

Industrial Production Methods

Industrial production of ethanedithioamide, N,N-dipropyl- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanedithioamide, N,N-dipropyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfoxides

    Reduction: Thiols

    Substitution: Various substituted ethanedithioamide derivatives

Wissenschaftliche Forschungsanwendungen

Ethanedithioamide, N,N-dipropyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethanedithioamide, N,N-dipropyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethanedithioamide: The parent compound without the propyl groups.

    N,N-Dimethylethanedithioamide: A derivative with methyl groups instead of propyl groups.

    N,N-Diethylethanedithioamide: A derivative with ethyl groups instead of propyl groups.

Uniqueness

Ethanedithioamide, N,N-dipropyl- is unique due to the presence of propyl groups, which can influence its chemical reactivity and biological activity. The propyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.

Eigenschaften

CAS-Nummer

78286-04-1

Molekularformel

C8H16N2S2

Molekulargewicht

204.4 g/mol

IUPAC-Name

N',N'-dipropylethanedithioamide

InChI

InChI=1S/C8H16N2S2/c1-3-5-10(6-4-2)8(12)7(9)11/h3-6H2,1-2H3,(H2,9,11)

InChI-Schlüssel

RXHJXYIOWYGACR-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC)C(=S)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.